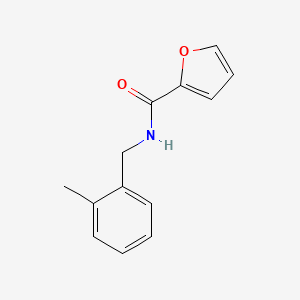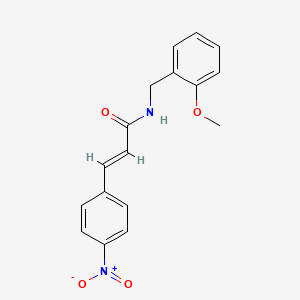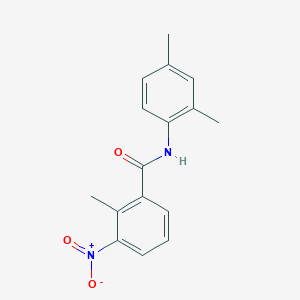
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde, also known as Mocetinostat, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential use in cancer treatment, as well as for its effects on various biological processes.
Mécanisme D'action
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde can increase the acetylation of histone proteins, leading to the activation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde has been shown to enhance the immune response to cancer cells, which can help to eliminate cancer cells more effectively.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression in cancer cells. Additionally, 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde has been shown to have a relatively low toxicity profile, with few side effects. However, one limitation of 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde is its limited efficacy in solid tumors, which may be due to the complex nature of the tumor microenvironment.
Orientations Futures
There are several potential future directions for the study of 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde. One area of research is the development of combination therapies that combine 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde with other drugs or treatments to enhance its efficacy. Another area of research is the identification of biomarkers that can predict response to 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research into the development of new HDAC inhibitors that may have improved efficacy and safety profiles compared to 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde.
In conclusion, 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde is a promising compound that has shown potential for use in cancer treatment. Its specificity for HDAC enzymes allows for targeted inhibition of gene expression in cancer cells, while leaving normal cells relatively unaffected. While there are limitations to its efficacy in solid tumors, ongoing research into combination therapies and the development of new HDAC inhibitors may help to overcome these challenges.
Méthodes De Synthèse
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde is synthesized through a multi-step process that involves the reaction of 4-methylumbelliferone with ethyl oxalyl chloride, followed by the addition of methoxyamine hydrochloride and subsequent reduction with sodium borohydride.
Applications De Recherche Scientifique
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde has been studied extensively for its potential use in cancer treatment, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde can induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected.
Propriétés
IUPAC Name |
7-methoxy-4-methyl-2-oxochromene-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-3-12(14)16-11-5-10(15-2)8(6-13)4-9(7)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOSNDGILYAJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)

![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)


![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)
